![molecular formula C5H9NO3 B12424351 cis-4-Hydroxy-L-proline-d3 (Major)](/img/structure/B12424351.png)
cis-4-Hydroxy-L-proline-d3 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Hydroxy-L-proline-d3 (Major): is a stable isotope-labeled compound, specifically a deuterium-labeled analogue of cis-4-Hydroxy-L-proline. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-L-proline-d3 involves the hydroxylation of L-proline. This process can be achieved through enzymatic hydroxylation using L-proline cis-4-hydroxylase . The reaction conditions typically involve the use of α-ketoglutarate as a co-substrate and molecular oxygen. The reaction is carried out under controlled temperature and pH to ensure the specificity and yield of the desired product .
Industrial Production Methods: Industrial production of cis-4-Hydroxy-L-proline-d3 is often carried out using fermentation processes. Specific strains of bacteria, such as Sinorhizobium meliloti, are genetically engineered to express the necessary enzymes for the hydroxylation of L-proline . The fermentation process is optimized to maximize the yield and purity of the product, followed by purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: cis-4-Hydroxy-L-proline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The reduction of the carbonyl group back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of cis-4-Hydroxy-L-proline-d3, such as ketones, alcohols, and substituted proline analogues .
Wissenschaftliche Forschungsanwendungen
cis-4-Hydroxy-L-proline-d3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cis-4-Hydroxy-L-proline-d3 involves its incorporation into collagen, where it plays a crucial role in stabilizing the triple-helix structure of collagen fibers. This stabilization is achieved through hydrogen bonding between the hydroxyl groups of hydroxyproline residues and the carbonyl groups of adjacent amino acids . Additionally, cis-4-Hydroxy-L-proline-d3 inhibits the growth of fibroblasts by preventing the deposition of triple-helical collagen on the cell layer .
Vergleich Mit ähnlichen Verbindungen
trans-4-Hydroxy-L-proline: Another hydroxylated proline derivative, but with the hydroxyl group in the trans configuration.
cis-3-Hydroxy-L-proline: A hydroxylated proline derivative with the hydroxyl group at the 3-position.
Comparison: cis-4-Hydroxy-L-proline-d3 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies for tracking metabolic pathways and quantifying proline derivatives . Unlike trans-4-Hydroxy-L-proline, which is more abundant in nature, cis-4-Hydroxy-L-proline-d3 is specifically synthesized for research purposes .
Eigenschaften
Molekularformel |
C5H9NO3 |
---|---|
Molekulargewicht |
134.15 g/mol |
IUPAC-Name |
(2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1/i2D2,4D |
InChI-Schlüssel |
PMMYEEVYMWASQN-SHLVEUKBSA-N |
Isomerische SMILES |
[2H][C@]1(C[C@@H](C(N1)([2H])[2H])O)C(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.